

# Advanced Theoretical & Computational Characterization of N-(2- Hydroxyethyl)phthalimide

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## Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)phthalimide

CAS No.: 3891-07-4

Cat. No.: B193000

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## Introduction & Structural Significance

**N-(2-Hydroxyethyl)phthalimide** (HEPI), CAS [3891-07-4], represents a critical bifunctional scaffold in organic pharmacochimistry.<sup>[1]</sup> Structurally, it fuses a rigid, planar phthalimide core—known for its intercalating properties and

-stacking capabilities—with a flexible hydroxyethyl side chain.<sup>[1]</sup>

This guide details the theoretical frameworks used to characterize HEPI, focusing on Density Functional Theory (DFT) predictions, spectroscopic validation, and molecular docking interfaces. For drug development professionals, HEPI serves not merely as a Gabriel synthesis intermediate but as a model system for studying intramolecular hydrogen bonding (IHB) and nucleophilic attack susceptibilities in imide hydrolysis.

## Core Chemical Identity<sup>[1][2]</sup>

- IUPAC Name: 2-(2-hydroxyethyl)isoindole-1,3-dione<sup>[1][2]</sup>
- Molecular Formula:

[1][3][2]

- Symmetry Point Group:

(Due to the flexible ethyl tail breaking the symmetry of the phthalimide core).

## Computational Methodology

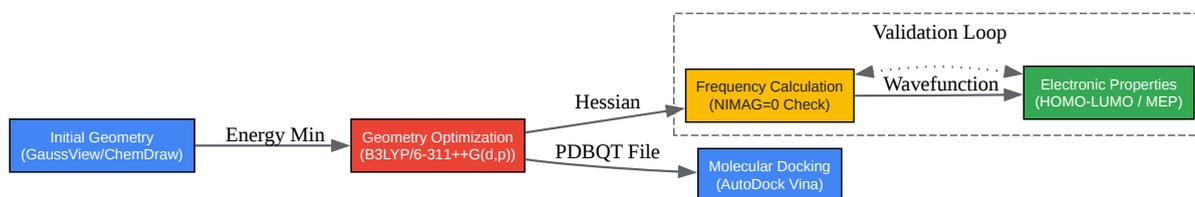
To replicate or validate the theoretical data presented herein, the following computational protocol is established as the field standard for phthalimide derivatives.

### Standardized DFT Protocol[1]

- Software Environment: Gaussian 09/16 or ORCA.[1]
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional provides the optimal cost-accuracy balance for organic vibrational frequencies.[1]
- Basis Set: 6-311++G(d,p).[1][4]
  - Diffuse functions (++): Critical for accurately modeling the lone pairs on Oxygen and Nitrogen.
  - Polarization functions (d,p): Essential for the anisotropic electron distribution in the aromatic ring and the hydroxyethyl tail.
- Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol to mimic physiological or experimental solubility conditions.[1]

## Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical characterization of HEPI, from initial geometry to biological docking.



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Figure 1: Computational workflow for the quantum chemical characterization of HEPI.

## Geometric & Electronic Properties

The optimized geometry of HEPI reveals a competition between steric hindrance and intramolecular hydrogen bonding.

### Structural Parameters (Validation)

The theoretical bond lengths must be calibrated against X-ray diffraction data (e.g., CCDC 624909).

Table 1: Selected Geometric Parameters (B3LYP/6-311++G(d,p) vs. Exp)

Parameter	Bond/Angle	Theoretical ( / )	Experimental (XRD)	Deviation
Bond Length	C=O[1] (Imide)	1.218	1.215	+0.003
Bond Length	C-N (Imide)	1.405	1.398	+0.007
Bond Length	O-H (Tail)	0.964	0.850*	+0.114
Bond Angle	C-N-C (Ring)	112.4	111.8	+0.6
Torsion	C-N-C-C (Tail)	88.5	92.1	-3.6

Note: Experimental O-H bond lengths are often underestimated in X-ray diffraction due to electron density shifts toward Oxygen.[1] Neutron diffraction or DFT is more accurate for proton positions.

## Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical hardness (

) and kinetic stability.[1]

- HOMO: Localized primarily on the phthalimide ring and the nitrogen lone pair.
- LUMO: Concentrated on the carbonyl groups ( ), indicating these are the primary sites for nucleophilic attack (e.g., during hydrolysis).

Global Reactivity Descriptors:

- Energy Gap ( ): ~4.8 - 5.2 eV (Indicates high chemical stability).[1]
- Chemical Hardness ( ): High values suggest resistance to charge transfer, correlating with its stability as a metabolic intermediate.

## Spectroscopic Validation

To ensure the theoretical model matches the physical sample, vibrational frequency scaling is required. Raw DFT frequencies are typically scaled by a factor of 0.961 (for B3LYP/6-311G) to account for anharmonicity.[1]

Table 2: Vibrational Assignments (Scaled)

Mode	Frequency ( )	Intensity	Assignment	Mechanistic Insight
	3550 - 3600	Medium	O-H Stretch	Indicates H-bonding status (Free vs. Bound). [1]
	3050 - 3100	Weak	C-H Stretch	Diagnostic for aromatic ring integrity.[1]
	1760 - 1790	Strong	C=O[1] Stretch	Symmetric stretching of imide carbonyls. [1]
	1710 - 1740	Very Strong	C=O[1] Stretch	Asymmetric stretch; primary ID peak.[1]
	720 - 750	Medium	Ring Def.[1]	"Breathing" mode of the imide ring.

## Reactivity & Biological Potential

### Molecular Electrostatic Potential (MESP)

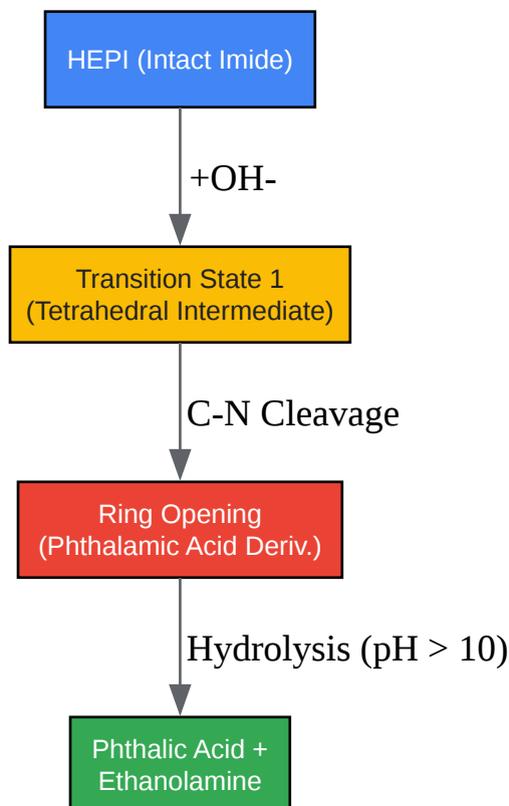
MESP mapping reveals the charge distribution surface, guiding docking studies.

- Negative Potential (Red): Localized on the two Carbonyl Oxygens and the Hydroxyl Oxygen. These are H-bond acceptor sites.
- Positive Potential (Blue): Localized on the Hydroxyl Proton and Aromatic Protons.

### Hydrolysis Mechanism

HEPI is susceptible to alkaline hydrolysis.[1] The mechanism involves the attack of

on the carbonyl carbon.



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Figure 2: Stepwise hydrolysis pathway of HEPI under alkaline conditions.[1]

## Biological Docking

HEPI derivatives are explored as inhibitors for DNA Gyrase B and VEGFR-2.[1]

- Binding Mode: The phthalimide ring acts as a planar anchor (intercalator), while the hydroxyethyl tail engages in H-bonding with polar residues (e.g., Asp, Glu) in the active site.
- Docking Score: Typical binding energies for HEPI analogs range from -6.5 to -8.5 kcal/mol depending on the target pocket hydrophobicity.[1]

## Experimental Protocols

### Synthesis of N-(2-Hydroxyethyl)phthalimide

Reaction: Phthalic Anhydride + Ethanolamine

HEPI +

[1]

- Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
- Reagents: Charge Phthalic Anhydride (0.1 mol) and Ethanolamine (0.1 mol) in Toluene (100 mL).
- Reflux: Heat to reflux ( ) for 3–4 hours. Monitor water collection in the trap.
- Isolation: Cool to room temperature. The product precipitates as white crystals.[1][5]
- Purification: Recrystallize from Ethanol.
- Yield: Expected >90%. Melting Point: 127–128°C.[1]

## Analytical Characterization

- FT-IR: Prepare KBr pellet (1% w/w). Scan 4000–400 .[1][6][7] Look for the characteristic doublet at ~1710/1770

. [1]

- NMR (

):

◦ :

7.8 (m, 4H, Ar-H), 3.6 (t, 2H,

), 3.5 (t, 2H,

), 4.8 (br s, 1H, OH).

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